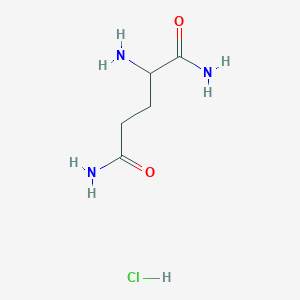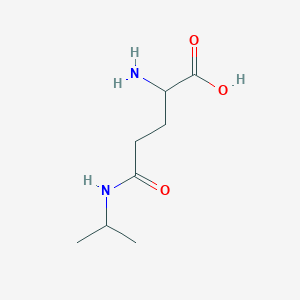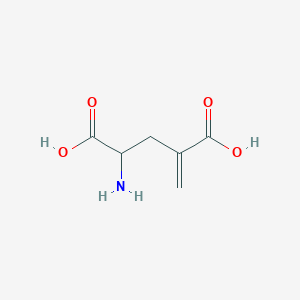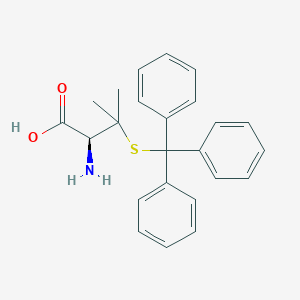
H-D-PEN(TRT)-OH
Vue d'ensemble
Description
H-D-PEN(TRT)-OH: is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. It is a derivative of penicillamine, an amino acid used in the treatment of Wilson’s disease, rheumatoid arthritis, and other autoimmune disorders. The compound’s molecular formula is C24H25NO2S, and it has a molecular weight of 391.53 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: H-D-PEN(TRT)-OH can be synthesized through various methods. One common approach involves the protection of the thiol group of penicillamine using a trityl group. This protection is typically achieved by reacting penicillamine with trityl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale reactions and purification processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: H-D-PEN(TRT)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The trityl group can be removed under reductive conditions.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: N,N’-dicyclohexylcarbodiimide (DCC) for peptide coupling reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Deprotected penicillamine.
Substitution: Peptide derivatives.
Applications De Recherche Scientifique
H-D-PEN(TRT)-OH has several scientific research applications:
Chemistry: Used as a protecting group for thiol functionalities in organic synthesis.
Biology: Studied for its interactions with proteins and metal ions, mimicking enzyme active sites.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune disorders and as a model system for studying protein-metal interactions.
Industry: Utilized in the synthesis of complex organic molecules and peptides.
Mécanisme D'action
The mechanism of action of H-D-PEN(TRT)-OH involves its ability to chelate metal ions and interact with proteins. The trityl group provides steric protection, while the penicillamine moiety can bind to metal ions such as copper. This chelation is crucial in the treatment of conditions like Wilson’s disease, where excess copper needs to be removed from the body .
Comparaison Avec Des Composés Similaires
Penicillamine: A chelating agent used in the treatment of Wilson’s disease and rheumatoid arthritis.
Fmoc-S-trityl-L-penicillamine: A derivative used in peptide synthesis.
Triphenylcarbenium ions: Used as protective groups and catalysts in various chemical reactions.
Uniqueness: H-D-PEN(TRT)-OH is unique due to its combination of a trityl protective group and penicillamine, providing both steric protection and metal-chelating properties. This dual functionality makes it valuable in both synthetic chemistry and medicinal applications .
Propriétés
IUPAC Name |
(2S)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2S/c1-23(2,21(25)22(26)27)28-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,25H2,1-2H3,(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLHQWRHYIXOC-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428613 | |
| Record name | S-Trityl-D-penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150025-01-7 | |
| Record name | S-Trityl-D-penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


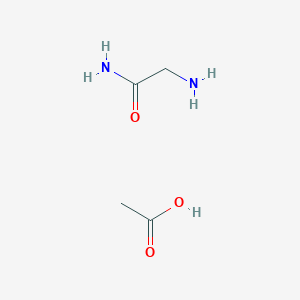


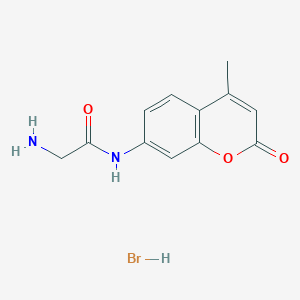
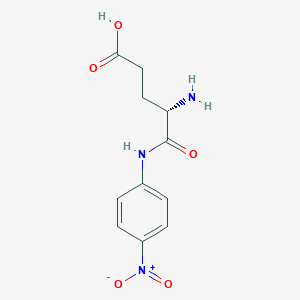
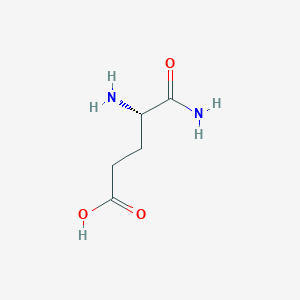
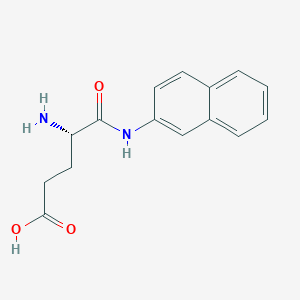
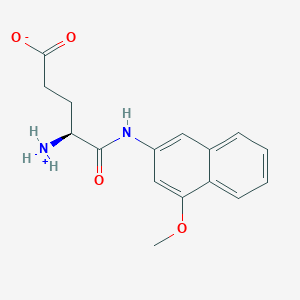
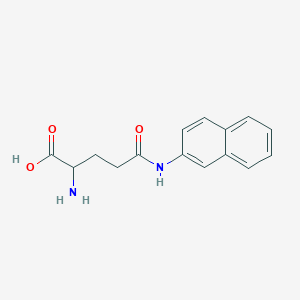
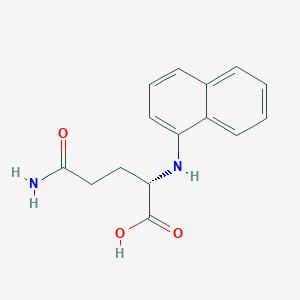
![2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B555479.png)
